molecular formula C7H5F9O2 B1278257 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid CAS No. 80705-13-1

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

Cat. No. B1278257
CAS RN: 80705-13-1
M. Wt: 292.1 g/mol
InChI Key: QWHCZVLZUPZGSI-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid, also known as 3-(Perfluorobutyl)propanoic acid, is a compound with the molecular formula C7H5F9O2 . It has a molecular weight of 292.099 Da .


Molecular Structure Analysis

The molecular structure of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid consists of a seven-carbon chain with nine fluorine atoms attached to the last four carbons . The compound also contains a carboxylic acid group (-COOH) at one end .


Physical And Chemical Properties Analysis

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 183.6±35.0 °C at 760 mmHg, and a flash point of 64.8±25.9 °C . It has a refractive index of 1.321 and a molar refractivity of 37.4±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of β-Amino‐γ‐hydroxy Acids and γ‐Amino‐δ‐hydroxy Acids

Research by Andrés et al. (2003) outlines the synthesis of enantiopure β-amino‐γ‐hydroxy acids and γ‐amino‐δ‐hydroxy acids from L-aspartic and L-glutamic acids. The study highlights the preparation of 4-amino-5-hydroxyheptanoic acid derivatives through a stereodivergent synthesis process, leveraging the properties of these chemical structures.

Microbial Synthesis of Fluorinated Poly(β-hydroxyalkanoates)

A study by Kim et al. (1996) explores the microbial synthesis of novel fluorinated poly(β-hydroxyalkanoates) (PHAs) using Pseudomonas species. This research demonstrates the potential of microbial biocatalysis in producing fluorinated compounds, including those with heptanoic acid derivatives, for industrial applications.

Biotransformation in River Sediment Systems

The work by Zhao et al. (2013) investigates the biotransformation of fluorotelomer alcohols in river sediment. The study does not specifically mention nonafluoroheptanoic acid but provides insight into the degradation processes of similar polyfluorinated compounds in natural sediment environments.

Chromatographic Separations in Analytical Chemistry

Ohta et al. (2003) conducted a study on ion-exclusion chromatographic separations of aliphatic carboxylic acids using a sulfonated styrene-divinylbenzene co-polymer resin. While this study doesn’t directly involve nonafluoroheptanoic acid, it provides a context for understanding the separation and analysis of similar compounds in a laboratory setting.

Bacterial Production of Poly-3-hydroxyalkanoates

Hazer et al. (1996) researched bacterial production of poly-3-hydroxyalkanoates with arylalkyl substituent groups. This study, though not directly mentioning nonafluoroheptanoic acid, illustrates the versatility of bacterial systems in synthesizing complex organic compounds.

Photostability and Phototoxicity of Fluorinated Compounds

Fasani et al. (1999) explored the photoinduced C-F bond cleavage in fluorinated quinolone derivatives. This research is relevant for understanding the photostability and potential phototoxicity of fluorinated compounds, such as nonafluoroheptanoic acid.

Synthesis and Biological Evaluation of Novel Compounds

Research by Odagiri et al. (2013) involves the synthesis and biological evaluation of novel quinolines for treating respiratory infections. While nonafluoroheptanoic acid isn’t directly mentioned, the study contributes to the broader understanding of synthesizing and evaluating novel compounds in biomedical research.

properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCZVLZUPZGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445177
Record name 3-(Perfluorobutyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

CAS RN

80705-13-1
Record name 3-(Perfluorobutyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,2H,3H,3H-Perfluoroheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile (4.7 g, 17.2 mmol) was stirred in concentrated sulfuric acid (15 ml) for 3 hours at room temperature, cooled to 0° C. and mixed with water (15 ml), followed by heating under reflux for 12 hours. The reaction mixture was extracted with dichloromethane and the resulting organic layer was washed with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.1 g, quantitative) as an oil.
Name
4,4,5,5,6,6,7,7,7-Nonafluoroheptanecarbonitrile
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DV Avila, KU Ingold, J Lusztyk… - The Journal of …, 1996 - ACS Publications
Laser flash photolysis has been used to determine the absolute rate constants for addition of several partially fluorinated n-alkyl radicals to three styrenes at 25 C in Freon 113. …
Number of citations: 48 pubs.acs.org
M Nicolas, F Guittard, S Géribaldi - Langmuir, 2006 - ACS Publications
With a view to developing repellent materials combining both low surface energy and rough structure, original semi-fluorinated polythiophenes have been chemically and …
Number of citations: 74 pubs.acs.org
T Darmanin, M Nicolas, F Guittard - Langmuir, 2008 - ACS Publications
The electrochemical deposition of organic materials is a convenient and straightforward method that affords rough films in mild conditions. The presence of fluorinated chains covalently …
Number of citations: 57 pubs.acs.org
EM Sanchez-Fernandez, MI García-Moreno… - European Journal of …, 2019 - Elsevier
Immunomodulatory glycolipids, among which α-galactosylceramide (KRN7000) is an iconic example, have shown strong therapeutic potential in a variety of conditions ranging from …
Number of citations: 21 www.sciencedirect.com
C Mortier, R Bourd, G Godeau, F Guittard… - Pure and Applied …, 2017 - degruyter.com
Vegetal and animal reigns offer many examples of surfaces with surprising and interesting wetting properties. As example, springtails present superoleophobic properties allowing to …
Number of citations: 2 www.degruyter.com
MI García-Moreno, M de la Mata… - Journal of Medicinal …, 2017 - ACS Publications
Amphiphilic glycomimetics encompassing a rigid, undistortable nortropane skeleton based on 1,6-anhydro-l-idonojirimycin and a polyfluorinated antenna, when formulated as the …
Number of citations: 35 pubs.acs.org

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